Cas no 1270523-56-2 (2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol)

2-Amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring both an amino and a hydroxyl functional group on a phenyl ring substituted with a methyl and nitro group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural features, including the electron-withdrawing nitro group and the sterically influenced aromatic ring, make it useful for asymmetric synthesis and catalysis. The presence of both polar and aromatic moieties enhances its solubility in a range of solvents, facilitating its application in multi-step synthetic routes. Its well-defined stereochemistry further supports its use in enantioselective transformations.
2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol structure
1270523-56-2 structure
Product Name:2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol
CAS No:1270523-56-2
MF:C9H12N2O3
MW:196.203182220459
CID:6278925
PubChem ID:55269272
Update Time:2025-05-21

2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol
    • AKOS006317018
    • EN300-1839973
    • 1270523-56-2
    • Inchi: 1S/C9H12N2O3/c1-6-2-3-7(8(10)5-12)4-9(6)11(13)14/h2-4,8,12H,5,10H2,1H3
    • InChI Key: YEVMGNXCWOXLAQ-UHFFFAOYSA-N
    • SMILES: OCC(C1C=CC(C)=C(C=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 196.08479225g/mol
  • Monoisotopic Mass: 196.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 92.1Ų

2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol Pricemore >>

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Additional information on 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol

Research Brief on 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS: 1270523-56-2): Recent Advances and Applications

The compound 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS: 1270523-56-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest studies and findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol as a key intermediate in the synthesis of novel pharmacologically active molecules. Its unique structural features, including the presence of an amino group and a nitro-substituted aromatic ring, make it a versatile building block for the development of compounds with diverse biological activities. Researchers have explored its utility in the synthesis of potential anticancer, antimicrobial, and anti-inflammatory agents.

One of the most notable advancements in the study of this compound is its application in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol exhibit potent inhibitory activity against specific kinases involved in cancer progression. The study utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further optimization.

In addition to its role in drug discovery, recent research has also investigated the compound's potential as a chiral auxiliary in asymmetric synthesis. The presence of a stereogenic center in 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol allows for the enantioselective synthesis of complex molecules, which is crucial for the development of optically active pharmaceuticals. A 2024 study in Organic Letters reported a novel catalytic system that leverages this compound to achieve high enantioselectivity in the synthesis of beta-amino alcohols.

Despite these promising findings, challenges remain in the large-scale production and optimization of 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol. Current synthetic routes often involve multi-step processes with moderate yields, necessitating further research to improve efficiency and scalability. Recent efforts have focused on green chemistry approaches, such as catalytic hydrogenation and biocatalysis, to address these limitations.

In conclusion, 2-amino-2-(4-methyl-3-nitrophenyl)ethan-1-ol (CAS: 1270523-56-2) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research continues to uncover its potential in drug discovery and asymmetric synthesis, highlighting the need for further exploration and optimization. Future studies should focus on improving synthetic methodologies and expanding the compound's therapeutic applications.

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